2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate is an organic compound that features both hydroxyethyl and acetylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-(acetylsulfanyl)-2-methylpropanoic acid with 2-hydroxyethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxyethyl 3-(sulfanyl)-2-methylpropanoic acid.
Reduction: Formation of 2-hydroxyethyl 3-(sulfanyl)-2-methylpropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the acetylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Known for its use in polymer synthesis and biomedical applications.
2-Hydroxyethyl acrylate: Used in the production of hydrogels and coatings.
2-Hydroxyethyl disulfide: Investigated for its role in redox biology and as a reducing agent.
Properties
CAS No. |
873207-54-6 |
---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-hydroxyethyl 3-acetylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C8H14O4S/c1-6(5-13-7(2)10)8(11)12-4-3-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
LDGFDOFFGNUAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=O)C)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.